

An In-Depth Technical Guide to 1H-imidazol-2-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1H-imidazol-2-ylmethanol Hydrochloride*

Cat. No.: B038173

[Get Quote](#)

CAS Number: 116177-22-1

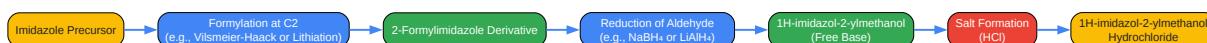
This technical guide provides a comprehensive overview of **1H-imidazol-2-ylmethanol Hydrochloride**, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details the compound's physicochemical properties, outlines a plausible synthetic route with experimental protocols, and explores its potential biological significance based on the activities of structurally related imidazole derivatives.

Physicochemical and Spectroscopic Data

The fundamental physicochemical properties of **1H-imidazol-2-ylmethanol Hydrochloride** are summarized in the table below. Due to limited publicly available experimental data for this specific salt, some values are predicted or extrapolated from closely related analogs.

Property	Value	Source/Method
Molecular Formula	C ₄ H ₇ CIN ₂ O	
Molecular Weight	134.56 g/mol	[1]
Appearance	White to off-white solid	Inferred from related compounds
Melting Point	118-120 °C	[1]
Boiling Point	388.1 °C at 760 mmHg (Predicted)	[1]
SMILES	C1=CN=C(N1)CO.Cl	[1]
InChI Key	InChIKey=FEORNCWZOSTS RO-UHFFFAOYSA-N	

Spectroscopic Data (for analogous compounds):


While specific spectra for **1H-imidazol-2-ylmethanol Hydrochloride** are not readily available, data from closely related compounds such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol provide valuable insights for characterization.[\[2\]](#)

- ¹H NMR (as an example for a related compound in CDCl₃): Peaks corresponding to the imidazole ring protons, the methylene protons of the hydroxymethyl group, and any substituents on the imidazole ring would be expected. For instance, in a related compound, the methylene protons (-CH₂OH) appear as a singlet around 4.69 ppm.[\[2\]](#)
- ¹³C NMR (as an example for a related compound in CDCl₃): Resonances for the carbon atoms of the imidazole ring and the hydroxymethyl group would be observed. The carbon of the hydroxymethyl group in a similar structure appears around 56.7 ppm.[\[2\]](#)
- Mass Spectrometry (ESI-HR-MS): For a related compound, the positive ion mode would be expected to show a peak corresponding to the protonated molecule [M+H]⁺.[\[2\]](#)

Synthesis and Experimental Protocols

A viable synthetic pathway to **1H-imidazol-2-ylmethanol Hydrochloride** involves a two-step process starting from a suitable imidazole precursor. The general workflow includes the formylation of the C2 position of the imidazole ring, followed by the reduction of the resulting aldehyde to the corresponding alcohol and subsequent salt formation.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **1H-imidazol-2-ylmethanol Hydrochloride**.

Step 1: Formylation of an Imidazole Precursor

This step introduces a formyl group (-CHO) at the C2 position of the imidazole ring. Two common methods are the Vilsmeier-Haack reaction and formylation via lithiation.[3]

Method A: Vilsmeier-Haack Reaction

- Materials: N-substituted imidazole, phosphorus oxychloride (POCl_3), N,N-dimethylformamide (DMF), sodium acetate.
- Protocol:
 - To a stirred solution of anhydrous DMF at 0 °C, add POCl_3 dropwise to form the Vilsmeier reagent.[3]
 - Add a solution of the N-substituted imidazole in anhydrous DMF to the Vilsmeier reagent at 0 °C.[3]
 - Allow the reaction to warm to room temperature and then heat to approximately 80 °C for 4-6 hours.[3]
 - Cool the reaction mixture to 0 °C and neutralize by the slow addition of an aqueous solution of sodium acetate.

- Extract the product with a suitable organic solvent (e.g., diethyl ether).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude 2-formylimidazole derivative by column chromatography on silica gel.

Method B: Formylation via Lithiation

- Materials: N-substituted imidazole, n-butyllithium (n-BuLi), anhydrous N,N-dimethylformamide (DMF), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride.
- Protocol:
 - Dissolve the N-substituted imidazole in anhydrous THF under an inert atmosphere and cool to -78 °C.
 - Add n-butyllithium dropwise to the stirred solution, maintaining the temperature at -78 °C.
[3]
 - Stir the reaction mixture at -78 °C for 1 hour.
 - Add anhydrous DMF dropwise to the reaction mixture.[3]
 - Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
 - Quench the reaction by adding saturated aqueous ammonium chloride.
 - Extract the product with an organic solvent (e.g., dichloromethane).
 - Combine the organic layers, dry, and concentrate to obtain the crude product for purification.

Step 2: Reduction of the 2-Formylimidazole Derivative

The aldehyde is reduced to a primary alcohol using a suitable reducing agent.

- Materials: 2-Formylimidazole derivative, sodium borohydride (NaBH₄), methanol.

- Protocol:

- Dissolve the 2-formylimidazole derivative in methanol and cool the solution to 0 °C in an ice bath.[3]
- Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.[3]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
- Quench the reaction by the slow addition of deionized water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1H-imidazol-2-ylmethanol.

Step 3: Formation of the Hydrochloride Salt

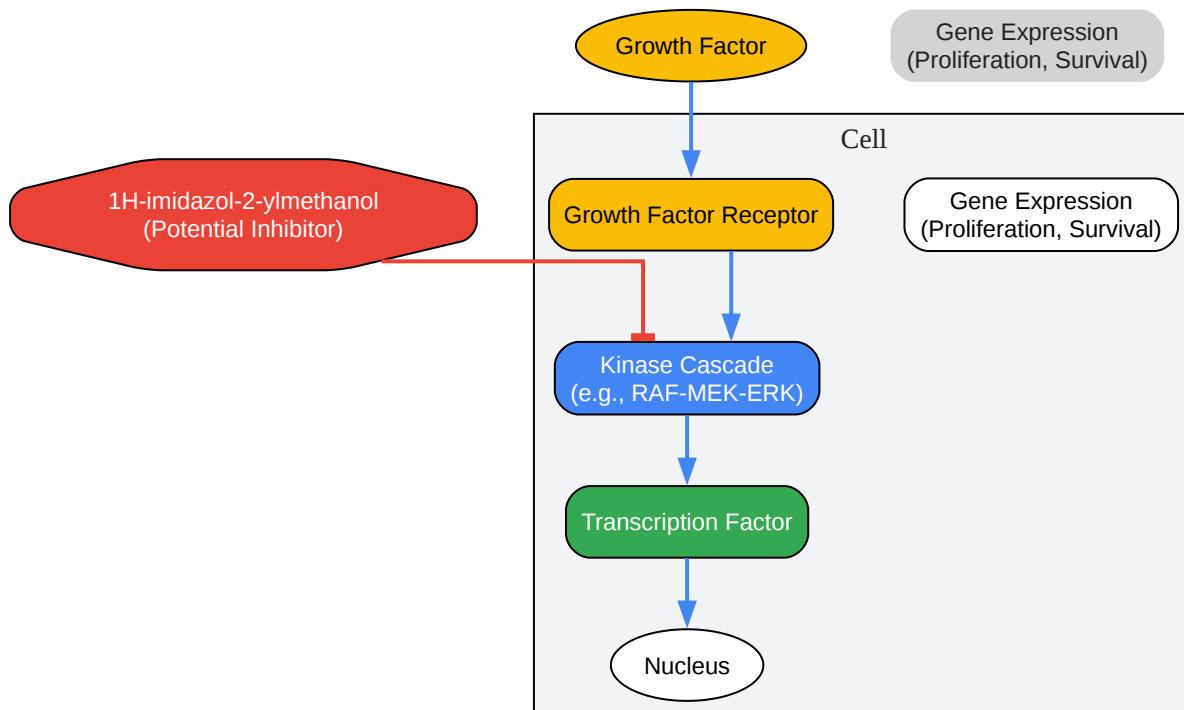
- Materials: Crude 1H-imidazol-2-ylmethanol, hydrochloric acid (e.g., in diethyl ether or isopropanol).

- Protocol:

- Dissolve the crude 1H-imidazol-2-ylmethanol in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
- Slowly add a solution of hydrochloric acid in the same solvent with stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Biological Activity and Potential Signaling Pathways

The imidazole scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds.^{[4][5]} Derivatives of imidazole exhibit a wide range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.^{[4][6]}


The biological activity of **1H-imidazol-2-ylmethanol Hydrochloride** has not been extensively reported. However, based on the known mechanisms of other imidazole-containing drugs, it could potentially target various biological pathways.

Potential Mechanisms of Action:

- Enzyme Inhibition: Imidazole derivatives are known to inhibit a variety of enzymes. For instance, some act as inhibitors of kinases, which are crucial in cell signaling pathways regulating cell growth and proliferation.^[7] Others have been shown to inhibit histone deacetylases (HDACs), leading to epigenetic modifications and apoptosis in cancer cells.^[7]
- DNA Interaction: Certain imidazole compounds can intercalate into DNA, disrupting DNA replication and transcription, which is a mechanism for anticancer activity.^[7]
- Antifungal Activity: A well-established mechanism for antifungal imidazole derivatives is the inhibition of ergosterol biosynthesis, a key component of fungal cell membranes.^[8]

Illustrative Signaling Pathway: Kinase Inhibition

Given that kinase inhibition is a common mechanism for imidazole-based drugs, the following diagram illustrates a generic kinase signaling pathway that could be a potential target.

[Click to download full resolution via product page](#)

Caption: A potential mechanism of action via inhibition of a kinase signaling pathway.

Conclusion

1H-imidazol-2-ylmethanol Hydrochloride is a chemical compound with potential applications in pharmaceutical research and development. While specific data for this molecule is limited, this guide provides a framework for its synthesis and an understanding of its potential biological activities based on the well-established pharmacology of the imidazole core. Further experimental validation is necessary to fully characterize its properties and therapeutic potential. Researchers are encouraged to use the provided protocols as a starting point and optimize them for their specific laboratory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1H-Imidazol-2-yl)methanol hydrochloride | CAS 116177-22-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1H-imidazol-2-ylmethanol Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b038173#1h-imidazol-2-ylmethanol-hydrochloride-cas-number-116177-22-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com